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Executive Summary: Hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13), a liver-specific

enzyme localized to lipid droplets, has emerged as a critical regulator in the landscape of

hepatic lipid metabolism and the progression of chronic liver diseases. While its overexpression

is associated with non-alcoholic fatty liver disease (NAFLD), human genetic studies have

consistently shown that loss-of-function variants in the HSD17B13 gene confer significant

protection against the progression from simple steatosis to more severe outcomes like non-

alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. Mechanistically,

Hsd17B13 possesses retinol dehydrogenase activity and influences pro-inflammatory and pro-

fibrotic signaling pathways. This protective effect has positioned Hsd17B13 as a promising

therapeutic target, with several inhibitors, including RNAi-based agents and small molecules,

currently under investigation for the treatment of NASH and other fibrotic liver conditions. This

guide provides a comprehensive overview of the enzymatic function, metabolic role, and

signaling pathways of Hsd17B13, supported by quantitative data and detailed experimental

methodologies.

Introduction to Hsd17B13
Hydroxysteroid 17-β dehydrogenase 13 (Hsd17B13) is a member of the HSD17B superfamily,

which comprises 15 enzymes involved in the metabolism of steroids, fatty acids, and bile acids.

[1][2] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver.[1]

[3] Within hepatocytes, Hsd17B13 is specifically an ER-resident protein that is targeted to the

surface of lipid droplets (LDs), which are dynamic organelles central to lipid storage and

metabolism.[4][5][6] Its expression is significantly upregulated in the livers of patients with
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NAFLD.[2][5][7] The discovery that genetic polymorphisms resulting in a loss of Hsd17B13's

enzymatic activity are linked to protection against NASH has generated significant interest in its

function and therapeutic potential.[4][8]

Enzymatic Function and Substrates
Hsd17B13's precise physiological substrates are still under investigation, but in vitro studies

have established its function as a retinol dehydrogenase (RDH), catalyzing the conversion of

retinol (Vitamin A) to retinaldehyde.[4][6] This enzymatic activity is dependent on several

factors, including its proper targeting to lipid droplets and the presence of a cofactor binding

site for NAD+.[3][6] The N-terminal region of the protein, specifically a conserved 7-amino acid

sequence (AA22–28), is crucial for this lipid droplet localization; variants lacking this sequence

fail to target LDs and exhibit lower protein stability and no enzymatic activity.[6] While retinol is

a plausible in vivo substrate, the enzyme may also act on other steroids and bioactive lipids.[3]

[6]

Role in Hepatic Lipid Metabolism
Hsd17B13 is intricately involved in regulating the storage and breakdown of lipids within

hepatocytes. Its expression is transcriptionally upregulated by the Liver X receptor-α (LXR-α)

via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of hepatic

lipogenesis.[4][5][9]

The functional impact of Hsd17B13 on lipid accumulation has produced some conflicting

results in preclinical models. Overexpression of Hsd17B13 in mouse liver and hepatoma cell

lines leads to an increase in hepatic triglycerides.[10] Mechanistically, Hsd17B13 has been

proposed to influence lipid handling through two main avenues:

Inhibition of Lipolysis: It may physically interact with adipose triglyceride lipase (ATGL) on the

lipid droplet surface, preventing its activation and thereby suppressing the breakdown of

triglycerides.[9][11]

Promotion of Lipogenesis: It has been linked to the enhanced activation of SREBP-1c, which

would in turn increase the synthesis of fatty acids.[9]

However, studies using whole-body Hsd17b13 knockout mice have yielded inconsistent results.

Some studies report that knockout mice develop hepatic steatosis due to increased fatty acid
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synthesis and impaired mitochondrial β-oxidation[12], while others found that Hsd17b13

deficiency does not protect mice from diet-induced steatosis, inflammation, or fibrosis, failing to

replicate the protective phenotype seen in humans with loss-of-function variants.[13][14] These

species-specific differences are critical considerations for the development of Hsd17B13-

targeted therapies.[13]

Genetic Variants and Protection Against Liver
Disease
The most compelling evidence for the role of Hsd17B13 in liver disease comes from human

genetics. Several loss-of-function variants have been identified that are strongly associated

with a reduced risk of disease progression.

The rs72613567 Splice Variant: This is the most well-characterized variant, a T>TA insertion

that creates a splice donor site, leading to a truncated, unstable, and enzymatically inactive

protein.[15][16]

Other Protective Variants: Other variants, including rs6834314, rs9992651, and the P260S

mutation, also result in a partial or complete loss of function and are associated with

decreased severity of NAFLD.[4][5][10][17]

These variants do not prevent the initial development of hepatic steatosis but rather protect

against the progression to more advanced, inflammatory, and fibrotic stages of liver disease.

[18] The protective effect of the rs72613567 variant can even mitigate the risk of liver injury

associated with the pro-fibrotic PNPLA3 I148M mutation.[4][15]
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Variant (SNP

ID)
Allele Population

Disease/Out

come

Risk

Reduction /

Odds Ratio

(OR)

Citation

rs72613567

TA

(Homozygote

)

European

Descent

Alcoholic

Liver Disease

53% reduced

risk
[10]

rs72613567

TA

(Homozygote

)

European

Descent
NAFLD

30% reduced

risk
[10]

rs72613567

TA

(Heterozygot

e)

European

Descent

NASH

Cirrhosis

26% reduced

risk
[4]

rs72613567

TA

(Homozygote

)

European

Descent

NASH

Cirrhosis

49% reduced

risk
[4]

rs72613567

TA

(Heterozygot

e)

European

Descent

Alcoholic

Cirrhosis

42% reduced

risk
[5]

rs72613567

TA

(Homozygote

)

European

Descent

Alcoholic

Cirrhosis

73% reduced

risk
[5]

rs72613567

TA

(Heterozygot

e)

European

Descent

Hepatocellula

r Carcinoma
OR = 0.65 [5]

rs72613567

TA

(Homozygote

)

European

Descent

Hepatocellula

r Carcinoma
OR = 0.28 [5]

rs9992651 A Mixed NAFLD OR = 0.74 [4][8]

rs13118664 G Mixed NAFLD OR = 0.74 [4][8]
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rs6834314 G
Multi-ethnic

Asian
NASH Lower odds [17]

Molecular Signaling Pathways
Hsd17B13 influences multiple pathways that are central to inflammation and fibrosis in the liver.

Retinoid Metabolism and Hepatic Stellate Cell Activation
As an RDH, wild-type Hsd17B13 converts retinol to retinaldehyde.[4] Retinoids are known to be

stored in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. It is hypothesized

that by depleting a local retinol pool, active Hsd17B13 in hepatocytes may indirectly promote

HSC activation.[4] Conversely, loss-of-function variants would increase local retinol availability,

which may have a protective effect.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8273635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatocyte

Hepatic Stellate Cell (HSC)

Retinol

HSD17B13
(Wild-Type)

 Catalyzes

HSD17B13
(Loss-of-Function)

 No
 Catalysis

HSC Activation
& Fibrosis

 Suppresses (?)

Retinaldehyde

 Promotes (?)

Click to download full resolution via product page

Proposed role of Hsd17B13 in retinoid metabolism and HSC activation.

Pro-Fibrotic Signaling via TGF-β1
Recent evidence suggests Hsd17B13 couples hepatocyte lipid metabolism directly to HSC

activation. Hsd17B13-driven lipogenesis can elicit potent paracrine activation of HSCs through

the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a key pro-

fibrotic cytokine.[9]
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Hsd17B13 promotes fibrogenic signaling via TGF-β1 secretion.

Pro-Inflammatory Signaling via PAF/STAT3
Hsd17B13 can form a liquid-liquid phase separation (LLPS) around lipid droplets, which

enhances its enzymatic function.[19] This process increases the biosynthesis of Platelet-

Activating Factor (PAF), a potent pro-inflammatory lipid mediator. Secreted PAF then acts on

neighboring cells to activate the STAT3 pathway, leading to increased fibrinogen synthesis and

subsequent adhesion of leukocytes, a critical step in initiating hepatic inflammation.[19]
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Hsd17B13 promotes inflammation via the PAF-STAT3-Fibrinogen axis.

HSD17B13 as a Therapeutic Target
The robust human genetic data indicating that lower Hsd17B13 activity is protective against

liver disease progression makes it an attractive drug target.[20] The therapeutic hypothesis is

that inhibiting Hsd17B13's enzymatic activity will mimic the protective effect of the loss-of-

function genetic variants, thereby slowing or preventing the progression of NAFLD to NASH

and fibrosis.[21] Several therapeutic modalities are in development:
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RNA interference (RNAi): These approaches aim to reduce the expression of the HSD17B13

gene. Alnylam Pharmaceuticals has advanced an RNAi therapeutic into clinical trials.[5]

Small Molecule Inhibitors: Orally-delivered small molecules are being developed to directly

inhibit the enzymatic activity of the Hsd17B13 protein. Companies like Inipharm and Enanta

Pharmaceuticals have active programs, with some candidates entering Phase 1 clinical

studies.[22][23][24]

Key Experimental Protocols
In Vitro HSD17B13 Enzymatic Activity Assay
This protocol measures the RDH activity of recombinant Hsd17B13 by detecting the production

of NADH.

Methodology:

Reaction Setup: In a 384-well plate, combine 300 ng of recombinant human Hsd17B13

protein in 10 µL of PBS containing 500 µM NAD+ and 15 µM β-estradiol (as a representative

substrate).[25]

Detection: Add an equal volume of a luciferase-based NADH detection reagent (e.g., NADH-

Glo™).[25]

Incubation: Incubate the plate at room temperature for 1 hour to allow for NADH production

and the subsequent luciferase reaction.[25]

Measurement: Read the resulting luminescence signal using a multi-mode plate reader. The

light output is directly proportional to the amount of NADH produced and thus to the

enzymatic activity.[25]
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Workflow for an in vitro Hsd17B13 enzymatic activity assay.

In Vivo Hsd17B13 Knockdown in a Murine Model of
NAFLD
This protocol describes the use of RNAi to study the effects of reduced Hsd17B13 expression

in a diet-induced mouse model of NAFLD.
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Methodology:

Model Induction: Feed C57BL/6 mice a high-fat diet (HFD) or a Western diet to induce

obesity and hepatic steatosis over several weeks.[13][26]

Therapeutic Intervention: Administer an adeno-associated virus (AAV) vector expressing a

short-hairpin RNA (shRNA) targeting Hsd17b13 (AAV-shHsd17b13) via tail vein injection to

achieve liver-specific knockdown. A control group receives an AAV expressing a non-

targeting shRNA.[19][27]

Follow-up: Continue the diet for a predefined period post-injection (e.g., 4-12 weeks).

Endpoint Analysis: At the end of the study, harvest liver and blood samples. Analyze liver

tissue for triglyceride content, histology (steatosis, inflammation, fibrosis scoring), and gene

expression of inflammatory and fibrotic markers. Analyze serum for liver enzymes (ALT,

AST).[13][14]
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Workflow for an in vivo murine knockdown study of Hsd17b13.

Conclusion and Future Directions
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Hsd17B13 stands as a pivotal, liver-enriched protein in the regulation of hepatic lipid

metabolism. While its precise enzymatic substrates and the full extent of its biological functions

are still being elucidated, the strong and consistent protective effect of its loss-of-function

variants in humans provides a compelling rationale for its development as a therapeutic target

for NASH and other chronic liver diseases. Key future research should focus on resolving the

discrepancies between human genetics and murine models, fully characterizing its substrate

specificity, and further delineating the downstream signaling pathways that mediate its

protective effects against inflammation and fibrosis. The outcomes of ongoing clinical trials with

Hsd17B13 inhibitors are eagerly awaited and hold the potential to introduce a new class of

therapeutics for patients with advanced liver disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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